molecular formula C25H23N3O3 B3013824 (4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 941954-94-5

(4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B3013824
CAS No.: 941954-94-5
M. Wt: 413.477
InChI Key: JAMLGWSVMISDPX-UHFFFAOYSA-N
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Description

(4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Piperazine Ring Formation: The piperazine ring is typically formed by reacting ethylenediamine with a dihaloalkane.

    Coupling with Furan-2-yl Methanone: The final step involves coupling the quinoline-piperazine intermediate with furan-2-yl methanone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Furanones and quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

(4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • (4-(8-(Methoxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone
  • (4-(8-(Ethoxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Uniqueness

(4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is unique due to the presence of the benzyloxy group, which may enhance its ability to interact with biological targets and improve its pharmacokinetic properties compared to its methoxy and ethoxy analogs.

Properties

IUPAC Name

furan-2-yl-[4-(8-phenylmethoxyquinolin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c29-25(22-10-5-17-30-22)28-15-13-27(14-16-28)23-12-11-20-8-4-9-21(24(20)26-23)31-18-19-6-2-1-3-7-19/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMLGWSVMISDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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